1-(3,4-Dimethylphenyl)-3-[4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione
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Overview
Description
1-(3,4-Dimethylphenyl)-3-[4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-3-[4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione typically involves multiple steps, including the formation of intermediate compounds. One common route involves the coupling of substituted benzenethiol with chloro-nitrobenzene, followed by the reduction of the nitro group using an iron-acetic acid system. The resulting aniline intermediate is then cyclized with bis(2-chloroethyl)amine hydrochloride to obtain the piperazine moiety .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-3-[4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-[4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an antibiotic or antifungal agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-[4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit the growth of bacteria or fungi by interfering with their cellular processes, such as protein synthesis or cell wall formation. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(3,4-Dimethylphenyl)-3-[4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione is unique due to its specific structural features, which may confer distinct biological activities compared to other similar compounds
Properties
Molecular Formula |
C28H32N4O4 |
---|---|
Molecular Weight |
488.6g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[4-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C28H32N4O4/c1-17-5-7-21(13-19(17)3)31-25(33)15-23(27(31)35)29-9-11-30(12-10-29)24-16-26(34)32(28(24)36)22-8-6-18(2)20(4)14-22/h5-8,13-14,23-24H,9-12,15-16H2,1-4H3 |
InChI Key |
MJAWQDVBXKZWNG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4CC(=O)N(C4=O)C5=CC(=C(C=C5)C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4CC(=O)N(C4=O)C5=CC(=C(C=C5)C)C)C |
Origin of Product |
United States |
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